

# Biocompatibility and Cytotoxicity Assessment of Polycaprolactone: An In-depth Technical Guide

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## Introduction to Polycaprolactone (PCL) Biocompatibility

**Polycaprolactone (PCL)** is a biodegradable and biocompatible synthetic polymer extensively utilized in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and long-term implantable devices.<sup>[1]</sup> Its favorable mechanical properties, processability, and slow degradation rate make it a material of choice for applications requiring structural support over extended periods.<sup>[1]</sup> The biocompatibility of PCL is a critical attribute, signifying its ability to perform with an appropriate host response in a specific application. This guide provides a comprehensive overview of the methods used to assess the biocompatibility and cytotoxicity of PCL, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

The assessment of PCL's biocompatibility involves a multi-faceted approach, encompassing both in vitro and in vivo evaluations. In vitro studies are crucial for initial screening of cytotoxicity, examining the effects of the material and its degradation products on cells in a controlled environment.<sup>[2]</sup> In vivo studies provide a more complex biological context, evaluating the material's interaction with host tissues, including the inflammatory response and integration over time.<sup>[3]</sup>

# In Vitro Biocompatibility and Cytotoxicity Assessment

In vitro assays are fundamental for determining the potential toxicity of PCL and its leachables. These tests are typically performed using cell lines relevant to the intended application of the PCL-based device or scaffold.

## Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.[4]

Table 1: Summary of Quantitative Data from MTT Assays on PCL-based Materials

PCL Formulation	Cell Line	Incubation Time	Cell Viability (%)	Reference
PCL	hBMSCs	1 day	~95%	[6]
PCL	hBMSCs	3 days	~110%	[6]
PCL	hBMSCs	5 days	~120%	[6]
PCL/LDH (1 wt%)	hBMSCs	1 day	~100%	[6]
PCL/LDH (1 wt%)	hBMSCs	3 days	~125%	[6]
PCL/LDH (1 wt%)	hBMSCs	5 days	~140%	[6]
PLA/PCL (80:20)	BHK-21	24 hours	97.42 ± 5.08	[7]
HA/PCL/gelatin	Osteoblast (ATCC 7F2)	1 day	>70%	[8]
HA/PCL/gelatin	Osteoblast (ATCC 7F2)	3 days	>101%	[8]
HA/PCL/gelatin	Osteoblast (ATCC 7F2)	5 days	>101%	[8]
PPGP-g-PCL/PCL (20/80 wt%)	C2C12 and L929	72 hours	>90%	[2]

#### Experimental Protocol: MTT Assay

- Cell Seeding: Seed cells in a 96-well plate at a density of  $1 \times 10^4$  to  $5 \times 10^4$  cells/well in 100  $\mu$ L of culture medium and incubate overnight.[9]
- Material Exposure: Introduce PCL scaffolds or extracts to the cell cultures. Include appropriate controls (e.g., cells with no material, positive control with a known cytotoxic agent).

- MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.[\[10\]](#)
- Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[\[11\]](#)
- Solubilization: Add 100  $\mu$ L of a solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[\[10\]](#)
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Calculation: Calculate cell viability as a percentage relative to the control group (cells without material exposure).



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### MTT Assay Experimental Workflow

## Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the release of LDH from damaged cells into the culture medium.[\[12\]](#) LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of dead cells.[\[12\]](#)

Table 2: Summary of Quantitative Data from LDH Release Assays on PCL-based Materials

PCL Formulation	Cell Line	Incubation Time	LDH Release (% of control)	Reference
8% PCL microfibers	CASMCs	24 hours	~5%	<a href="#">[13]</a>
8% PCL microfibers	CASMCs	48 hours	~7%	<a href="#">[13]</a>
PCL-based membranes	Human dermal fibroblasts	-	~100% (non-toxic)	<a href="#">[14]</a>
Modified Bionanocellulose /PCL	Mouse fibroblasts	4 hours	<10%	<a href="#">[15]</a>
Modified Bionanocellulose /PCL	Mouse fibroblasts	24 hours	<10%	<a href="#">[15]</a>
PCL/PLGA 3D + ES scaffolds	UCMSC	-	No significant difference from control	<a href="#">[16]</a>

#### Experimental Protocol: LDH Assay

- **Cell Culture and Treatment:** Culture cells in a 96-well plate and expose them to the PCL material or its extracts as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). [\[17\]](#)
- **Supernatant Collection:** After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[\[18\]](#) Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[\[17\]](#)
- **Reaction Mixture:** Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[\[12\]](#) Add 50 µL of the reaction mixture to each well containing the supernatant.[\[17\]](#)

- Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]
- Stop Reaction: Add 50  $\mu$ L of stop solution to each well.[17]
- Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]
- Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.[19]



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#### LDH Assay Experimental Workflow

## Apoptosis Assays

Apoptosis, or programmed cell death, can be assessed to understand the specific mechanism of cell death induced by a material. Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method for this purpose.[20] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[21]

Table 3: Summary of Apoptosis Data from Cells Cultured on PCL-based Scaffolds

PCL Formulation	Cell Line	Method	Outcome	Reference
Gt/PCL with graphene	-	CCK-8	No significant apoptosis observed	[22]
-	Jurkat T cells	Flow Cytometry	Staurosporine induced apoptosis (positive control)	[23]
-	Human B-cell lymphoma	Flow Cytometry	Dexamethasone induced apoptosis (positive control)	[21]

#### Experimental Protocol: Apoptosis Assay using Flow Cytometry

- Cell Preparation: Culture cells on PCL scaffolds or with PCL extracts. After the desired incubation time, collect both adherent and floating cells.[20]
- Washing: Wash the cells twice with cold PBS.[20]
- Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark. [23]
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20]
- Data Interpretation: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.[21]



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## Apoptosis Assay Workflow

## In Vivo Biocompatibility Assessment

In vivo studies are essential to evaluate the tissue response to PCL implants in a living organism. These studies typically involve subcutaneous or intramuscular implantation in animal models, followed by histological analysis of the surrounding tissue.

### Inflammatory Response

The implantation of any biomaterial elicits an inflammatory response. A biocompatible material should induce a minimal and resolving inflammatory reaction.<sup>[3]</sup> This response can be quantified by measuring the thickness of the fibrous capsule that forms around the implant and by counting the number of inflammatory cells present at the implant site.<sup>[4]</sup>

Table 4: Quantitative In Vivo Inflammatory Response to PCL Implants



PCL Formulation	Animal Model	Implantation Site	Time Point	Fibrous Capsule Thickness (mm)	Inflammatory Cell Infiltration	Reference
PCL dermal filler	Wistar rats	Ventral tongue	24 hours	-	35% of tissue	<a href="#">[13]</a>
PCL dermal filler	Wistar rats	Ventral tongue	30 days	-	15% of tissue	<a href="#">[13]</a>
PCL dermal filler	Wistar rats	Ventral tongue	90 days	-	5% of tissue	<a href="#">[13]</a>
Subcutaneous devices	Canines	Subcutaneous	208 ± 142 days	0.92 ± 0.67	-	<a href="#">[9]</a>
PLGA/PCL /Gel fibers	Mice	Subcutaneous	-	-	Increased inflammation	<a href="#">[11]</a>

#### Experimental Protocol: Histological Evaluation of Inflammatory Response

- **Implantation:** Surgically implant sterile PCL scaffolds into the subcutaneous tissue of an appropriate animal model (e.g., rats, mice).
- **Explantation:** At predetermined time points (e.g., 7, 30, 90 days), euthanize the animals and carefully excise the implant along with the surrounding tissue.
- **Fixation and Processing:** Fix the tissue samples in 10% buffered formalin, followed by standard histological processing, including dehydration, clearing, and embedding in paraffin. [\[9\]](#)
- **Sectioning and Staining:** Section the paraffin-embedded tissue at a thickness of 4-6 µm and stain with Hematoxylin and Eosin (H&E). [\[19\]](#)[\[24\]](#)

- **Microscopic Analysis:** Examine the stained sections under a light microscope to assess the thickness of the fibrous capsule, and the type and number of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells).[24]



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### Histological Evaluation Workflow

## Gene Expression of Inflammatory Cytokines

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) can be used to quantify the expression of genes encoding for pro-inflammatory (e.g., TNF- $\alpha$ , IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the tissue surrounding the PCL implant. This provides a molecular-level assessment of the inflammatory response.[25]

Table 5: Gene Expression of Inflammatory Cytokines in Response to Biomaterials

Cytokine	Condition	Fold Change vs. Control	Reference
TNF- $\alpha$	Macrophages + LPS	Increased	[26]
IL-6	Macrophages + LPS	Increased	[26]
IL-10	Macrophages + LPS	Increased	[26]
IL-6	Preeclampsia	Increased	[27]
TNF- $\alpha$	Systemic inflammation	Increased with IL-6 stimulation	[28]

### Experimental Protocol: RT-qPCR for Inflammatory Cytokines

- **RNA Extraction:** Isolate total RNA from the tissue surrounding the PCL implant using a suitable RNA extraction kit.

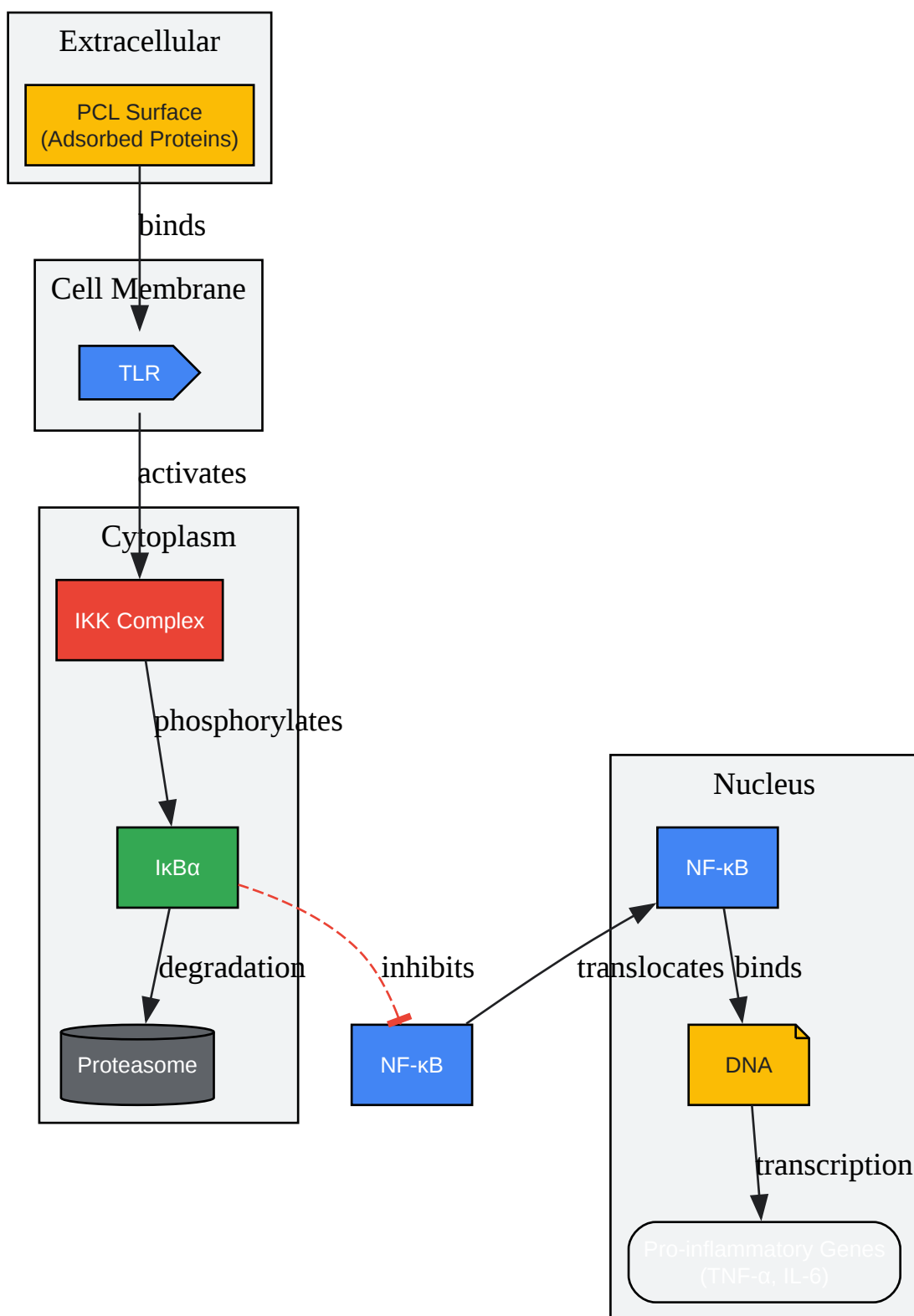
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
- qPCR: Perform quantitative PCR using specific primers for the target cytokine genes (e.g., TNF- $\alpha$ , IL-6, IL-10) and a reference gene (e.g., GAPDH,  $\beta$ -actin). Use a qPCR instrument to monitor the amplification of the target genes in real-time.[6]
- Data Analysis: Calculate the relative gene expression using the  $\Delta\Delta C_t$  method, normalizing the expression of the target genes to the reference gene and comparing the treated group to a control group.[25]

## Key Signaling Pathways in the Host Response to PCL

The interaction of host cells, particularly macrophages, with the surface of an implanted biomaterial like PCL triggers specific intracellular signaling pathways that orchestrate the inflammatory and wound healing responses.

### NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of the pro-inflammatory response. Upon recognition of stimuli, such as proteins adsorbed on the PCL surface, Toll-like receptors (TLRs) on macrophages can be activated, leading to a signaling cascade that results in the activation of the I $\kappa$ B kinase (IKK) complex. IKK then phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ , targeting it for degradation. This allows the NF- $\kappa$ B transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF- $\alpha$  and IL-6.[7]

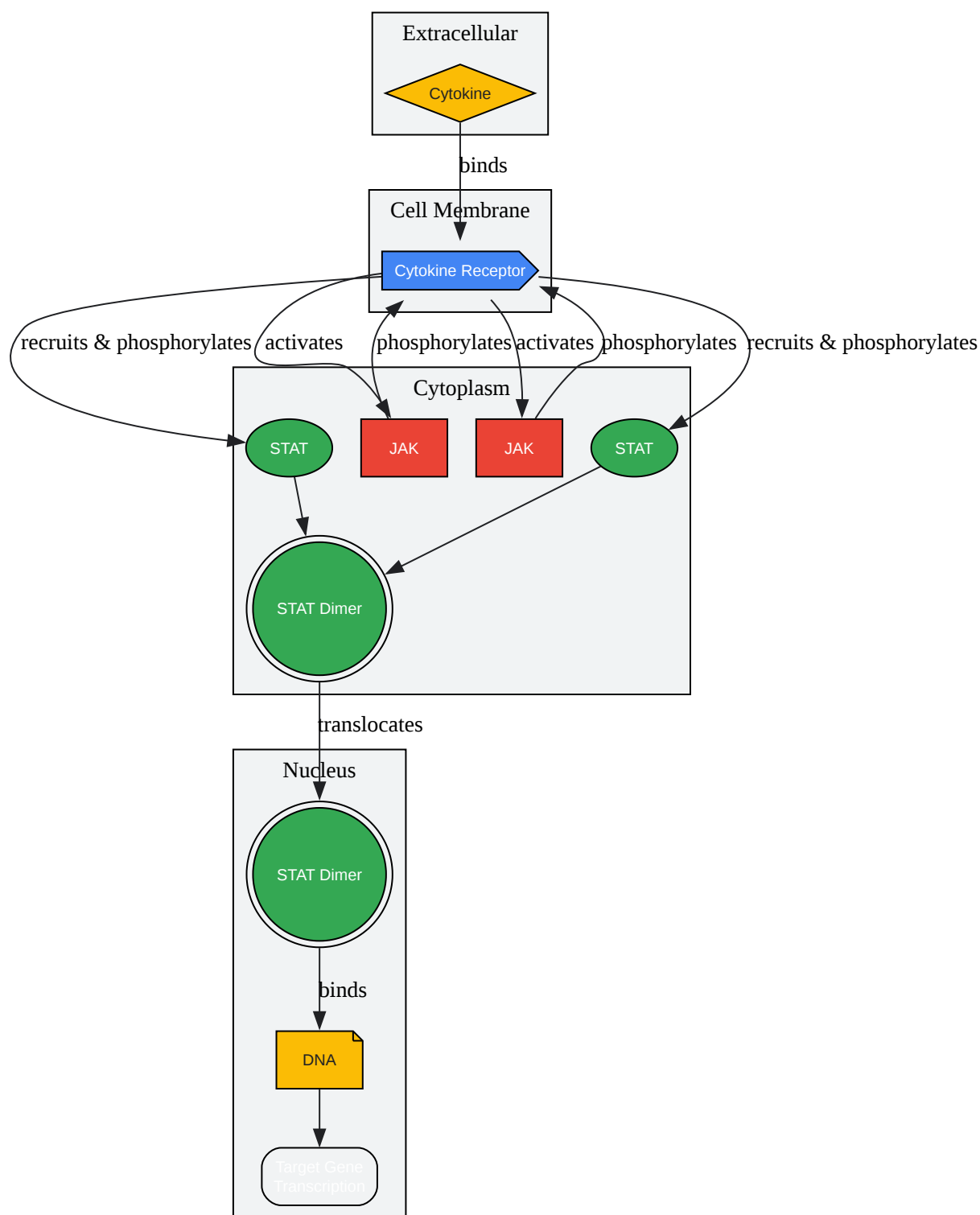


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### NF-κB Signaling Pathway

## JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for mediating the effects of many cytokines involved in the immune response.<sup>[25]</sup> Cytokines, such as interferons and interleukins, bind to their receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.<sup>[29]</sup> This pathway can modulate both pro- and anti-inflammatory responses to biomaterials.



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### JAK-STAT Signaling Pathway

## Conclusion

The comprehensive assessment of **Polycaprolactone**'s biocompatibility and cytotoxicity is paramount for its safe and effective use in biomedical applications. This guide has provided an in-depth overview of the key in vitro and in vivo methodologies employed for this purpose. The presented experimental protocols for MTT, LDH, and apoptosis assays, along with histological and molecular analyses of the inflammatory response, offer a robust framework for researchers and developers. The quantitative data summarized in the tables provide a comparative reference for the expected biological performance of PCL-based materials. Furthermore, the visualization of the NF- $\kappa$ B and JAK-STAT signaling pathways offers insight into the molecular mechanisms governing the host response to PCL. By employing these standardized and well-characterized methods, the scientific and medical communities can continue to confidently develop and utilize PCL for a wide range of innovative healthcare solutions.

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